molecular formula C22H22N4O2 B3218433 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}acetamide CAS No. 1189940-10-0

2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}acetamide

Cat. No.: B3218433
CAS No.: 1189940-10-0
M. Wt: 374.4
InChI Key: OCBHFQKXPYWDIO-UHFFFAOYSA-N
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Description

“N-(4-isopropylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide” is a complex organic compound. It contains functional groups such as amide and oxo, and it has a pyrimido-indole core structure. These types of compounds are often found in pharmaceuticals and could have potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the tautomeric imine/enamine equilibrium present in the pyrimido-indole nucleus . The relative position of the carbonyl group adjacent to the nitrogen at the 4-position in the benzodiazepine system could also affect its conformation and stability .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis, and the oxo group could be involved in redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its solubility, melting point, boiling point, and other properties .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activities. It could also be interesting to explore its potential uses in pharmaceuticals or other applications .

Properties

IUPAC Name

2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-14(2)16-9-7-15(8-10-16)11-23-19(27)12-26-13-24-20-17-5-3-4-6-18(17)25-21(20)22(26)28/h3-10,13-14,25H,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBHFQKXPYWDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}acetamide
Reactant of Route 3
Reactant of Route 3
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}acetamide
Reactant of Route 4
Reactant of Route 4
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}acetamide
Reactant of Route 5
Reactant of Route 5
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}acetamide

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